Pyrotinib - 1269662-73-8

Pyrotinib

Catalog Number: EVT-287240
CAS Number: 1269662-73-8
Molecular Formula: C32H31ClN6O3
Molecular Weight: 583.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrotinib is a small molecule classified as an irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI). [] It acts by irreversibly binding to and inhibiting the tyrosine kinase activity of human epidermal growth factor receptors (HER) 1, 2, and 4. [, ] In scientific research, pyrotinib serves as a valuable tool for exploring the role of HER signaling in various cellular processes, including cell proliferation, survival, and migration. [] Its irreversible binding property makes it particularly useful for studying the long-term effects of HER inhibition.

Future Directions
  • Optimizing combination therapies: Further research is needed to optimize combination therapies that incorporate pyrotinib with other agents, aiming to enhance antitumor activity and overcome resistance mechanisms. [, ]
  • Identifying predictive biomarkers: Identifying specific biomarkers that predict pyrotinib's efficacy and potential for resistance will be crucial for personalizing treatment strategies and improving patient outcomes. [, ]
  • Exploring new applications: Investigating pyrotinib's potential for therapeutic applications in other cancer types beyond HER2-positive cancers, such as HER2-mutant non-small cell lung cancer, is an exciting avenue for future research. []
  • Developing novel formulations: Research efforts can focus on developing novel formulations of pyrotinib to improve its pharmacokinetic properties, reduce its potential for drug-drug interactions, and enhance its delivery to target tissues. []
  • Investigating the role of the gut microbiome: Studies exploring the impact of pyrotinib on the gut microbiome and its potential contribution to the development of adverse events like diarrhea could lead to strategies for mitigating these side effects. []
Overview

Pyrotinib is a novel irreversible pan-ErbB inhibitor primarily developed for the treatment of human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer. It targets the ErbB family of receptors, which play a critical role in the progression of various cancers. Pyrotinib has shown significant efficacy in clinical trials, leading to its approval for use in specific patient populations.

Source and Classification

Pyrotinib is classified as a small molecule tyrosine kinase inhibitor. It was developed by Jiangsu Hengrui Medicine Co., Ltd. and has been studied extensively in clinical settings for its potential to improve outcomes in patients with HER2-positive breast cancer. The compound is often referred to by its chemical name, 3-chloro-4-(pyridin-2-ylmethoxy)phenyl boronic acid, and is marketed under the name "Pyrotinib Maleate" in some regions.

Synthesis Analysis

Methods and Technical Details

The synthesis of pyrotinib involves several key steps, typically initiated by the reaction of 2-[(4-bromo-2-chlorophenoxy)methyl]pyridine with n-butyllithium in tetrahydrofuran. This reaction is performed at low temperatures (-78°C) to control reactivity and prevent oxidation. Following this, triethyl borate is introduced to form an intermediate compound, which is then treated with methanol and hydrochloric acid to yield pyrotinib.

  1. Preparation of Boronic Acid:
    • Dissolve 2-[(4-bromo-2-chlorophenoxy)methyl]pyridine in tetrahydrofuran.
    • Add n-butyllithium dropwise while maintaining low temperatures.
    • Introduce triethyl borate and allow the mixture to reach room temperature.
    • Adjust pH and crystallize to obtain the boronic acid derivative.
  2. Formation of Pyrotinib:
    • React the boronic acid with other reagents under controlled conditions.
    • Isolate and purify pyrotinib through crystallization techniques .
Molecular Structure Analysis

Structure and Data

Pyrotinib's molecular structure features a pyridine ring connected to a phenyl group via a methoxy linkage, along with a chlorine atom at the para position. The molecular formula is C18_{18}H19_{19}ClN1_{1}O1_{1}B1_{1}, and its molecular weight is approximately 325.81 g/mol. The compound exhibits a complex three-dimensional conformation that is essential for its binding affinity to the target receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Pyrotinib undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and boron chemistry reactions. The key reactions include:

  1. Nucleophilic Aromatic Substitution:
    • The reaction between the bromo-substituted pyridine and n-butyllithium facilitates the formation of a reactive intermediate that can subsequently react with boron reagents.
  2. Formation of Boronic Acid Derivatives:
    • The introduction of boron-containing compounds plays a crucial role in constructing the final structure of pyrotinib.

These reactions are carefully controlled to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

Pyrotinib functions by irreversibly inhibiting the tyrosine kinase activity of HER2 and other ErbB family receptors, leading to reduced signaling pathways that promote tumor growth and survival. This inhibition results in:

  • Decreased Cell Proliferation: By blocking HER2 signaling, pyrotinib effectively halts the proliferation of cancer cells.
  • Induction of Apoptosis: The disruption of survival signaling pathways triggers programmed cell death in tumor cells.

Clinical studies have demonstrated that pyrotinib significantly enhances treatment responses when combined with other therapies, such as chemotherapy or other targeted agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pyrotinib typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point of pyrotinib is around 150°C.
  • Stability: Pyrotinib exhibits stability under acidic conditions but may degrade under extreme oxidative environments.

These properties are crucial for determining formulation strategies for drug delivery systems .

Applications

Scientific Uses

Pyrotinib has prominent applications in oncology, particularly for treating HER2-positive breast cancer. Its clinical use has been validated through extensive trials demonstrating improved progression-free survival compared to traditional therapies. Additionally, research continues into its potential synergistic effects when combined with other agents, enhancing therapeutic outcomes through mechanisms such as autophagy induction .

Introduction to Pyrotinib: Pharmacological Classification and Historical Development

Pyrotinib (developmental code SHR-1258) represents a significant advancement in targeted cancer therapy, classified as an irreversible pan-ErbB tyrosine kinase inhibitor. This small molecule drug was specifically engineered to address the unmet clinical need for effective therapies against HER2-positive malignancies, particularly those resistant to existing HER2-targeted treatments. Its development marks a strategic evolution from earlier reversible tyrosine kinase inhibitors by incorporating structural modifications enabling permanent target engagement. Pyrotinib's covalent binding mechanism differentiates it from first-generation inhibitors like lapatinib, potentially overcoming common resistance pathways while maintaining selectivity for the ErbB receptor family. The compound's journey from discovery to clinical implementation exemplifies the rational design approach in modern oncology drug development, where detailed structural knowledge informs therapeutic optimization [1] [4].

Structural Characterization of Pyrotinib as an Irreversible Pan-ErbB Tyrosine Kinase Inhibitor

The molecular architecture of pyrotinib (C₃₂H₃₁ClN₆O₃; molecular weight 583.08 g/mol) features several strategically designed components enabling its irreversible mechanism. The core structure contains a quinoline scaffold that facilitates optimal orientation within the ATP-binding pocket of ErbB kinases. Crucially, pyrotinib incorporates an acrylamide moiety that forms covalent bonds with the cysteine residues in the kinase domains of its targets, particularly Cys773 of EGFR/HER1 and Cys805 of HER2. This Michael acceptor functionality enables permanent inhibition of kinase activity, distinguishing it from reversible inhibitors and potentially overcoming resistance mutations [1] [3].

The molecule's structural complexity results in multiple metabolic pathways. Biotransformation studies using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) have identified 24 distinct metabolites in human plasma, urine, and feces samples. The principal metabolic reactions involve dealkylation, oxidation, dehydrogenation, and carbonylation (phase I metabolism), followed by conjugation reactions (phase II metabolism). Three major metabolites have been structurally characterized: O-depicolyl metabolite (SHR150980, M1), O-depicolyl and pyrrolidine lactam metabolite (SHR151468, M2), and pyrrolidine lactam metabolite (SHR151136, M5). These metabolites demonstrate significantly reduced kinase inhibitory activity compared to the parent compound, confirming that pyrotinib itself is the primary therapeutic agent [1] [3].

Table 1: Structural Features and Metabolic Profile of Pyrotinib

Structural FeatureFunctional RoleMetabolic PathwayPrimary Metabolites
Quinoline coreATP-binding pocket recognitionDealkylationSHR150980 (M1)
Acrylamide groupCovalent binding to cysteine residuesOxidationSHR151468 (M2)
Chlorinated phenyl ringEnhanced binding affinityCarbonylationSHR151136 (M5)
Pyrrolidine moietySolubility optimizationLactam formationMultiple minor metabolites
Ether linkageStructural flexibilityO-DepicolylationConjugated derivatives

The irreversible binding mechanism provides significant pharmacokinetic advantages, including prolonged target suppression beyond the drug's plasma half-life. This allows for sustained pathway inhibition even with intermittent dosing schedules. The structural design also facilitates blood-brain barrier penetration, showing promising activity against HER2-positive brain metastases in preclinical models, though clinical data in this setting remains emerging [3] [10].

Evolutionary Context: Development Timeline and Regulatory Approvals

Pyrotinib's development trajectory reflects a systematic approach to addressing limitations of existing HER2-targeted therapies. The developmental timeline began with extensive preclinical investigations (2010-2013) demonstrating superior in vitro potency compared to earlier generation TKIs like lapatinib and neratinib. Pyrotinib showed IC₅₀ values of 5.6 ± 3.9 nM for EGFR and 8.1 ± 2.3 nM for HER2, representing approximately 2-5 fold greater potency than reference compounds in cellular assays [1] [10].

The clinical development program progressed through phase I trials (2014-2016) establishing the safety profile and recommended dosing. Notably, a first-in-human phase I study (NCT01937689) in HER2-positive metastatic breast cancer patients demonstrated an encouraging objective response rate (ORR) of 50% and manageable toxicity profile. This was followed by the phase II trial (NCT02361112) investigating pyrotinib plus capecitabine, which reported a median progression-free survival of 22.1 months – substantially longer than historical controls with lapatinib-based regimens [6] [9].

Based on these compelling results, pyrotinib received its first regulatory approval in China in 2018. The National Medical Products Administration (NMPA) granted conditional approval for pyrotinib in combination with capecitabine for the treatment of HER2-positive advanced or metastatic breast cancer in patients who had previously received anthracycline or taxane chemotherapy. This made pyrotinib the first domestically developed irreversible HER2 TKI approved in China [4] [6].

Subsequent expansion of pyrotinib's clinical applications includes investigations in the neoadjuvant setting for early-stage HER2-positive breast cancer. Real-world evidence from multicenter studies (2020-2022) demonstrated pathological complete response (pCR) rates of 54.6% (95% CI: 44.2%-64.7%) when combined with chemotherapy and trastuzumab. These promising results led to updated guidelines incorporating pyrotinib-containing regimens as preferred neoadjuvant options for high-risk HER2-positive disease in China [6] [7].

Table 2: Key Milestones in Pyrotinib Development and Regulatory Approval

YearDevelopment MilestoneRegulatory/Evidence Impact
2013Preclinical candidate selectionDemonstrated superior potency vs. lapatinib/neratinib
2015Phase I trial completion (monotherapy)Established safety profile and recommended Phase II dose (400mg)
2017Phase II trial results (pyrotinib + capecitabine)Median PFS 22.1 months in metastatic HER2+ breast cancer
2018Initial NMPA approval (China)Approval for HER2+ metastatic breast cancer post-chemotherapy
2020Neoadjuvant trial resultspCR rates >50% in early-stage HER2+ breast cancer
2022Phase II lung cancer dataORR 19.2% in HER2-mutant NSCLC, expanded potential indications
2023Updated survival analysisMedian OS 31.0 months in pooled metastatic breast cancer analysis

Ongoing clinical investigations continue to expand pyrotinib's therapeutic scope. A phase II multicenter trial (NCT02500199) demonstrated efficacy in HER2-mutant non-small cell lung cancer (NSCLC), reporting an objective response rate of 19.2% and median progression-free survival of 5.6 months. These results suggest potential expansion beyond breast cancer indications, particularly for tumors harboring HER2 exon 20 mutations resistant to conventional therapies [8] [10].

Target Spectrum: EGFR/HER1, HER2, and HER4 Receptor Affinity Profiling

Pyrotinib exhibits a distinctive target profile characterized by potent inhibition across multiple ErbB receptors with particular affinity for HER2. Biochemical assays demonstrate enzymatic IC₅₀ values of 13 nM for EGFR (HER1), 38 nM for HER2, and moderate activity against HER4. This balanced inhibition profile enables comprehensive suppression of ErbB family signaling while maintaining selectivity against unrelated kinases [4] [10].

Cellular profiling confirms pyrotinib's superior antiproliferative effects in HER2-dependent models compared to earlier generation inhibitors. In HER2-amplified breast cancer cell lines, pyrotinib demonstrates remarkable potency with IC₅₀ values of 0.85 nM in NCI-N87 cells, 3.97 nM in BT-474 cells, and 14 nM in SK-BR-3 cells. This cellular efficacy significantly exceeds that observed with lapatinib and approaches the potency of antibody-drug conjugates in preclinical models. The irreversible binding mechanism contributes to prolonged suppression of HER2 signaling pathways, with sustained inhibition of phosphorylation observed for over 72 hours post-treatment in cellular washout experiments [1] [10].

Pyrotinib's target spectrum encompasses both wild-type receptors and clinically relevant mutants. Particularly noteworthy is its activity against HER2 exon 20 insertion mutants prevalent in non-small cell lung cancer. In Ba/F3 cell models engineered to express the HER2 A775_G776insYVMA mutant, pyrotinib demonstrates an IC₅₀ of 15 nM, effectively inhibiting downstream PI3K/AKT and MAPK signaling pathways. This mutant-selective activity differentiates pyrotinib from monoclonal antibodies and explains its clinical efficacy in HER2-mutant NSCLC beyond breast cancer applications [8] [10].

The molecular basis for pyrotinib's target selectivity involves specific interactions within the ATP-binding cleft. Structural analyses reveal that pyrotinib adopts a U-shaped conformation that simultaneously engages the hinge region (through hydrogen bonding) and the allosteric back pocket. The covalent bond formation with Cys805 of HER2 stabilizes this binding mode and prevents kinase reactivation despite cellular ATP concentrations. This dual-mode inhibition (competitive ATP inhibition plus irreversible binding) enables comprehensive suppression of both monomeric and dimeric HER2 signaling complexes [3] [10].

Table 3: Pyrotinib Target Affinity Profiling Across ErbB Receptors

TargetEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Key Mutants Sensitive
EGFR/HER113659.49 (MDA-MB-468)L858R, T790M, exon 19 del
HER2380.85-14.0 (NCI-N87, BT474, SK-BR-3)A775_G776insYVMA, L755S
HER4Not reported60.8 (NUGC-4)Not characterized
Off-target kinases>1000>1500 (various)Limited cross-reactivity

The clinical relevance of pyrotinib's target spectrum is evident in biomarker analyses from clinical trials. Circulating tumor DNA (ctDNA) sequencing of patients from phase I studies revealed that concomitant mutations in HER2-related signaling networks significantly impact treatment outcomes. Patients harboring co-mutations in multiple pathways (HER2 bypass signaling, PI3K/AKT/mTOR, and TP53) demonstrated substantially shorter progression-free survival compared to those with isolated HER2 alterations (median PFS 7.3 vs. 26.1 months). This highlights the importance of comprehensive molecular profiling to identify patients most likely to benefit from pyrotinib-based therapy [9] [10].

Properties

CAS Number

1269662-73-8

Product Name

Pyrotinib

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide

Molecular Formula

C32H31ClN6O3

Molecular Weight

583.1 g/mol

InChI

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1

InChI Key

SADXACCFNXBCFY-IYNHSRRRSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C

Solubility

Soluble in DMSO, not in water

Synonyms

Pyrotinib; SHR-1258; SHR1258; SHR 1258; Pyrotinib maleate

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.